molecular formula C8H7N B8727808 2H-Cyclopenta[c]pyridine CAS No. 270-58-6

2H-Cyclopenta[c]pyridine

Cat. No. B8727808
M. Wt: 117.15 g/mol
InChI Key: IVAATAQAFOAALG-UHFFFAOYSA-N
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Patent
US08278451B2

Procedure details

Baldrinal (2) (12.8 mg) was reacted with 3-(dimethylamino)-1-propylamine (22.5 mg) in 2 ml of chloroform. After stirring for 10 minutes at room temperature, the solution turned red and all the baldrinal was reacted. Compound (9) was separated using column chromatography with silica using 50:1 CHCl3:MeOH solvent system and 2.2 mg of product was collected.
Quantity
12.8 mg
Type
reactant
Reaction Step One
Quantity
22.5 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(O[CH2:5][C:6]1[C:11]2=[CH:12][CH:13]=[C:14](C=O)[C:10]2=[CH:9]OC=1)=O.C[N:18](C)CCCN>C(Cl)(Cl)Cl>[CH:9]1[NH:18][CH:5]=[CH:6][C:11]2[C:10]=1[CH:14]=[CH:13][CH:12]=2

Inputs

Step One
Name
Quantity
12.8 mg
Type
reactant
Smiles
CC(=O)OCC1=COC=C2C1=CC=C2C=O
Name
Quantity
22.5 mg
Type
reactant
Smiles
CN(CCCN)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCC1=COC=C2C1=CC=C2C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound (9) was separated
CUSTOM
Type
CUSTOM
Details
MeOH solvent system and 2.2 mg of product was collected

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C=1NC=CC=2C1C=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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